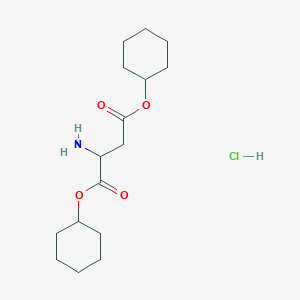
2-Amino-succinic acid dicyclohexyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-succinic acid dicyclohexyl ester is an organic compound that belongs to the class of esters It is derived from succinic acid, which is a dicarboxylic acid, and dicyclohexylcarbodiimide (DCC), a reagent commonly used in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-succinic acid dicyclohexyl ester typically involves the Steglich esterification method. This method uses DCC as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions .
Steglich Esterification:
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. Solvent selection and reagent purity are critical factors in ensuring the efficiency and scalability of the process .
化学反应分析
Types of Reactions
2-Amino-succinic acid dicyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .
科学研究应用
2-Amino-succinic acid dicyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-succinic acid dicyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released succinic acid can then participate in various metabolic pathways, including the citric acid cycle .
相似化合物的比较
2-Amino-succinic acid dicyclohexyl ester can be compared with other esters derived from succinic acid, such as:
Diethyl succinate: A simple ester with two ethyl groups.
Dimethyl succinate: An ester with two methyl groups.
Dibutyl succinate: An ester with two butyl groups.
The uniqueness of this compound lies in its specific structure, which includes the dicyclohexyl groups. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other succinic acid esters .
属性
IUPAC Name |
dicyclohexyl 2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4.ClH/c17-14(16(19)21-13-9-5-2-6-10-13)11-15(18)20-12-7-3-1-4-8-12;/h12-14H,1-11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKHPBAIBQLFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5245170.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetonitrile](/img/structure/B5245173.png)
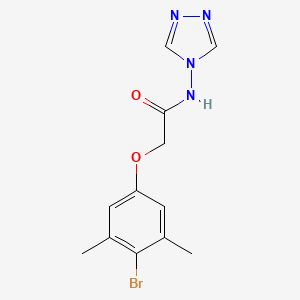
![4-bromo-N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5245188.png)
![3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B5245197.png)
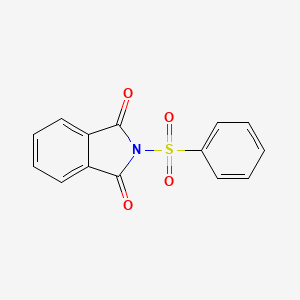

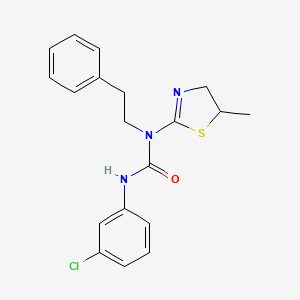
![4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5245213.png)
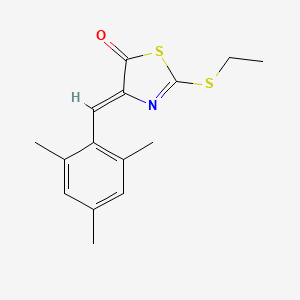
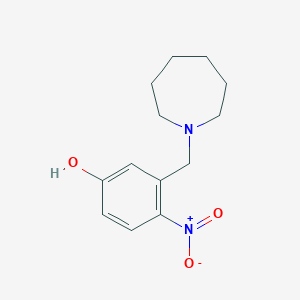


![9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5245266.png)
